molecular formula C9H18O B1293532 Cyclooctanemethanol CAS No. 3637-63-6

Cyclooctanemethanol

Cat. No.: B1293532
CAS No.: 3637-63-6
M. Wt: 142.24 g/mol
InChI Key: ZHPBLHYKDKSZCQ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Cyclooctanemethanol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with enzymes involved in oxidation-reduction reactions, where it can act as a substrate or inhibitor. For example, this compound can be oxidized by alcohol dehydrogenase to form cyclooctanone . Additionally, it may interact with cytochrome P450 enzymes, influencing their activity and potentially affecting the metabolism of other compounds.

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of specific kinases and phosphatases. This modulation can lead to changes in gene expression and alterations in cellular metabolism. For instance, this compound may enhance or inhibit the expression of genes involved in lipid metabolism, thereby impacting cellular lipid levels and overall metabolic flux .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic functions. For example, this compound can inhibit the activity of certain oxidoreductases by competing with their natural substrates. This inhibition can lead to changes in the redox state of cells and affect various metabolic pathways . Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and air. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and can be used to study its biochemical interactions without adverse effects. At higher doses, this compound can cause toxic effects, including liver and kidney damage . These threshold effects are important for determining safe dosage levels for experimental studies and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to lipid metabolism and oxidation-reduction reactions. It interacts with enzymes such as alcohol dehydrogenase and cytochrome P450, influencing their activity and affecting the overall metabolic flux . These interactions can lead to changes in metabolite levels and impact cellular energy balance.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It can be taken up by cells via passive diffusion or facilitated transport mechanisms. Once inside the cell, this compound may localize to specific organelles, such as the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects . The distribution of this compound within tissues can also influence its overall activity and function.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as the nucleus or mitochondria, where it can interact with enzymes and other biomolecules . These interactions can affect the compound’s activity and function, leading to changes in cellular processes and metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclooctanemethanol can be synthesized through several methods. One common method involves the reduction of cyclooctanone using a reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods: In an industrial setting, this compound is produced by the catalytic hydrogenation of cyclooctanone. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions. The reaction is carried out in a hydrogen atmosphere to ensure complete reduction of the ketone group to the alcohol .

Chemical Reactions Analysis

Types of Reactions: Cyclooctanemethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: this compound can be oxidized to cyclooctane carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions .

Reduction: The reduction of this compound is less common, but it can be converted back to cyclooctane by catalytic hydrogenation using a metal catalyst like palladium on carbon (Pd/C) .

Substitution: this compound can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups. For example, it can react with thionyl chloride (SOCl₂) to form cyclooctyl chloride .

Major Products:

  • Oxidation: Cyclooctane carboxylic acid
  • Reduction: Cyclooctane
  • Substitution: Cyclooctyl chloride

Scientific Research Applications

Mechanism of Action

The mechanism of action of cyclooctanemethanol is primarily related to its chemical reactivity. As an alcohol, it can participate in various chemical reactions, including oxidation, reduction, and substitution. The hydroxyl group (-OH) in this compound is the primary site of reactivity, allowing it to form different derivatives and intermediates .

Comparison with Similar Compounds

Cyclooctanemethanol can be compared with other similar compounds such as cyclohexanol, cyclopentanol, and cyclododecanol.

Cyclohexanol:

  • Molecular Formula: C₆H₁₂O
  • Cyclohexanol is a six-membered ring alcohol, whereas this compound is an eight-membered ring alcohol. Cyclohexanol is more commonly used as a solvent and in the production of nylon-6.

Cyclopentanol:

  • Molecular Formula: C₅H₁₀O
  • Cyclopentanol is a five-membered ring alcohol. It is less stable compared to this compound due to ring strain in the smaller ring structure.

Cyclododecanol:

  • Molecular Formula: C₁₂H₂₄O
  • Cyclododecanol is a twelve-membered ring alcohol. It is used in the production of fragrances and as an intermediate in the synthesis of other chemicals.

Uniqueness of this compound: this compound’s eight-membered ring structure provides a balance between ring strain and stability, making it a versatile compound for various chemical reactions and industrial applications .

Properties

IUPAC Name

cyclooctylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c10-8-9-6-4-2-1-3-5-7-9/h9-10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHPBLHYKDKSZCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30189897
Record name Cyclooctanemethanol
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Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3637-63-6
Record name Cyclooctanemethanol
Source CAS Common Chemistry
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Record name Cyclooctanemethanol
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Record name Cyclooctanemethanol
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Record name Cyclooctanemethanol
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Record name Cyclooctanemethanol
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Synthesis routes and methods

Procedure details

A solution of 8 millimols of cobalt 2-ethylhexoate and 20 millimols of triethylphosphate in 200 ml. of benzene was treated in an autoclave with 1:1 H2 :CO mixture for one hour at 170° C. and 3,700-114 3,750 psig. The autoclave was cooled and vented, and 250 g. of 1,5-cyclooctadiene was added. This mixture was treated with 1:1 H2 :CO at 145°-185° C. and 1,800-3,000 psig. for 3 hours. Distillation of the reactor effluent gave 203 g. of hydroformylation products boiling at 36°-75° C. at 5 mm. Hg pressure and 79 g. of residue. Reduction of a portion of the distilled oxygenated products over a nickel-based catalyst with hydrogen at elevated temperatures and pressures gave a 90% yield of hydroxymethylcyclooctane.
Name
triethylphosphate
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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reactant
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[Compound]
Name
products
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0 (± 1) mol
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reactant
Reaction Step Three
Name
cobalt 2-ethylhexoate
Quantity
0 (± 1) mol
Type
catalyst
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0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the structural characteristics that dictate cyclooctanemethanol's activity on the nicotinic acetylcholine receptor?

A2: The research suggests that both the volume and length of cycloalkanemethanols play crucial roles in their interaction with the nAChR. [] The study reveals that the inhibitory effect on the open channel is lost when the volume of the compound exceeds approximately 340 ų. [] In contrast, the ability to enhance the apparent affinity of agonists appears to be dependent on a critical length of approximately 6.3 Å, which this compound satisfies. [] Therefore, this compound's specific volume and length allow it to interact with the nAChR in a way that both inhibits open channel activity and enhances agonist affinity.

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